molecular formula C13H22N2O4 B162514 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt CAS No. 67423-45-4

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt

Cat. No.: B162514
CAS No.: 67423-45-4
M. Wt: 270.32 g/mol
InChI Key: AFGWPOQJLVKLOJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar compounds include:

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt is unique due to its specific interaction with piperazine, which can influence its biochemical properties and applications .

Properties

CAS No.

67423-45-4

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine

InChI

InChI=1S/C9H12O4.C4H10N2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2-4,8,10-12H,5H2,1H3;5-6H,1-4H2

InChI Key

AFGWPOQJLVKLOJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1

67423-45-4

Pictograms

Irritant

Synonyms

MHPG piperazine; MOPEG piperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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